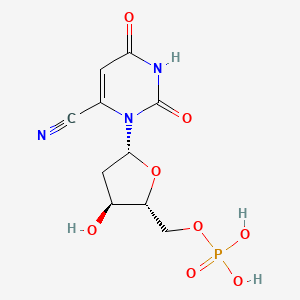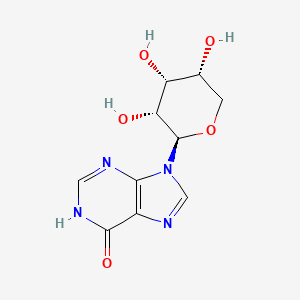
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is commonly found in nucleosides and nucleotides, playing a crucial role in the formation of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one typically involves the condensation of a purine base with a sugar derivative. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the final compound. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms are common to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine base can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in biochemical applications.
科学的研究の応用
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is essential in the study of nucleic acids and their role in genetic information storage and transfer.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays.
類似化合物との比較
Similar Compounds
Adenosine: Similar structure but with different biological activity.
Guanosine: Another nucleoside with a purine base, differing in the specific functional groups attached.
Inosine: Similar in structure but with a different base, leading to distinct biological functions.
Uniqueness
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is unique due to its specific combination of a purine base and a sugar moiety, which confers distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research highlight its importance in both basic and applied sciences.
特性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
9-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-4-1-19-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
UKUBRHKAZHFGHP-KQYNXXCUSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
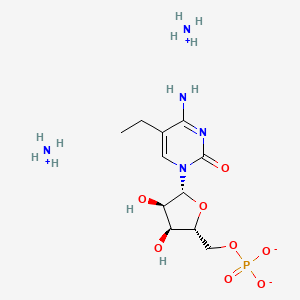


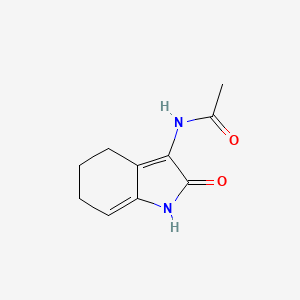
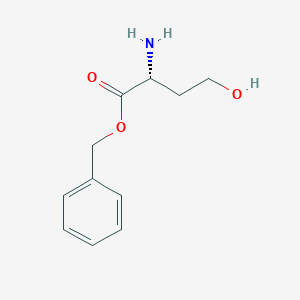
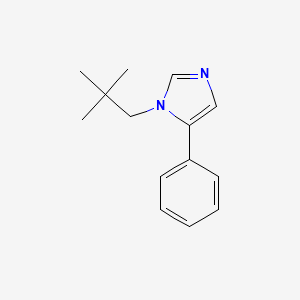
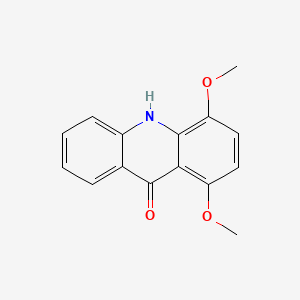


![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
